molecular formula C25H26N4O5S B11357343 2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]pyridazin-3(2H)-one

2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]pyridazin-3(2H)-one

Cat. No.: B11357343
M. Wt: 494.6 g/mol
InChI Key: PCFMTDSNWBBWCQ-UHFFFAOYSA-N
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Description

2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]pyridazin-3(2H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyridazinone core, which is known for its biological activity, and is substituted with indole and morpholine sulfonyl groups, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyridazinone Core: Starting from a suitable pyridazine precursor, the core structure is formed through cyclization reactions.

    Indole Substitution: The indole moiety is introduced via a nucleophilic substitution reaction, often using indole derivatives and appropriate leaving groups.

    Morpholine Sulfonyl Group Addition: The morpholine sulfonyl group is added through sulfonylation reactions, typically using sulfonyl chlorides and morpholine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can target the pyridazinone core, potentially converting it to dihydropyridazinone derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the compound, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides, sulfonyl chlorides, and amines are employed under conditions such as reflux or microwave irradiation.

Major Products

    Oxindole Derivatives: Formed from oxidation of the indole moiety.

    Dihydropyridazinone Derivatives: Resulting from reduction of the pyridazinone core.

    Functionalized Pyridazinones: Obtained through various substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, the compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, research focuses on its potential as an anti-inflammatory, anticancer, or antimicrobial agent. The compound’s structure-activity relationship is explored to optimize its efficacy and minimize side effects.

Industry

Industrially, the compound may be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and pyridazinone moieties can bind to active sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-phenylpyridazin-3(2H)-one: Lacks the morpholine sulfonyl group, resulting in different biological activity.

    2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-[4-methylphenyl]pyridazin-3(2H)-one: Similar structure but without the morpholine sulfonyl group, affecting its chemical reactivity and biological properties.

Uniqueness

The presence of both the indole and morpholine sulfonyl groups in 2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]pyridazin-3(2H)-one imparts unique chemical and biological properties. This combination allows for specific interactions with molecular targets, enhancing its potential as a versatile compound in various applications.

Properties

Molecular Formula

C25H26N4O5S

Molecular Weight

494.6 g/mol

IUPAC Name

2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-6-(4-methyl-3-morpholin-4-ylsulfonylphenyl)pyridazin-3-one

InChI

InChI=1S/C25H26N4O5S/c1-18-6-7-20(16-23(18)35(32,33)27-12-14-34-15-13-27)21-8-9-24(30)29(26-21)17-25(31)28-11-10-19-4-2-3-5-22(19)28/h2-9,16H,10-15,17H2,1H3

InChI Key

PCFMTDSNWBBWCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCC4=CC=CC=C43)S(=O)(=O)N5CCOCC5

Origin of Product

United States

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